(c)(3/4)-Secretase Inhibitor XXI, also known as γ-Secretase Inhibitor XXI or Compound E, is a selective and potent inhibitor of the γ-secretase enzyme complex, which plays a critical role in the production of amyloid beta peptides implicated in Alzheimer's disease. This compound has been developed to specifically target the γ-secretase activity without affecting other pathways, making it a valuable tool in Alzheimer's research and potential therapy.
The compound is commercially available from suppliers like Sigma-Aldrich and EMD Millipore, where it is characterized as a solid with a purity of at least 95% as determined by High-Performance Liquid Chromatography (HPLC) . Its chemical structure is derived from extensive medicinal chemistry efforts aimed at optimizing inhibitors of the γ-secretase complex .
(c)(3/4)-Secretase Inhibitor XXI falls under the category of γ-secretase inhibitors. These compounds are classified based on their mechanism of action, which involves inhibiting the enzymatic cleavage of amyloid precursor protein (APP) by the γ-secretase complex, thereby reducing the formation of amyloid beta peptides .
The synthesis of (c)(3/4)-Secretase Inhibitor XXI involves several key steps that utilize established organic synthesis techniques. The compound features a complex structure that includes a benzodiazepine core, which is essential for its biological activity.
The synthesis typically begins with the formation of the benzodiazepine scaffold, followed by the introduction of various functional groups such as fluorophenyl and propionamide moieties. The specific synthetic route may involve:
The detailed synthetic pathway and conditions may vary depending on the specific laboratory protocols employed .
The molecular formula for (c)(3/4)-Secretase Inhibitor XXI is , with a molecular weight of approximately 480.5 g/mol. The InChI key for this compound is JNGZXGGOCLZBFB-YPHZTSLFSA-N, which provides a unique identifier for its structure in chemical databases .
The compound exhibits a complex three-dimensional structure characterized by:
(c)(3/4)-Secretase Inhibitor XXI primarily acts through competitive inhibition of the γ-secretase enzymatic activity. The mechanism involves binding to the active site or an allosteric site on the γ-secretase complex, thereby preventing the cleavage of APP into amyloid beta peptides.
In vitro studies have demonstrated that this compound significantly reduces levels of amyloid beta in neuronal cell cultures and transgenic mouse models . The inhibition is characterized by measuring changes in amyloid beta production using assays designed to quantify peptide levels post-treatment.
The mechanism by which (c)(3/4)-Secretase Inhibitor XXI exerts its effects involves:
Studies indicate that (c)(3/4)-Secretase Inhibitor XXI can lower amyloid beta levels effectively in APP transgenic mice, suggesting its potential utility in therapeutic applications for Alzheimer's disease .
(c)(3/4)-Secretase Inhibitor XXI has significant implications in scientific research, particularly in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5